(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under mild conditions, followed by reduction to yield the desired amino alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, alkoxides.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-[2-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol
- (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol
- (2S)-2-amino-2-[2-iodo-4-(trifluoromethyl)phenyl]ethan-1-ol
Uniqueness
The uniqueness of (2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The bromine atom provides a site for further functionalization, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3NO |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
PCRQGNMBEPKXEX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CO)N |
Origin of Product |
United States |
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